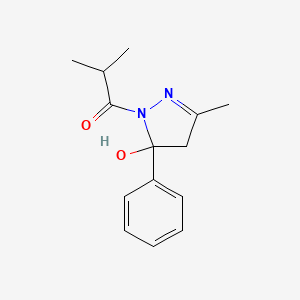
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as IMPY, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
作用机制
The mechanism of action of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves its ability to bind to amyloid-beta plaques. This binding is thought to occur through the formation of hydrogen bonds between the hydroxyl group of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and the carbonyl group of amyloid-beta. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized for imaging amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity and good stability in biological systems. It has been shown to have good blood-brain barrier penetration, which makes it a promising candidate for imaging amyloid-beta plaques in the brain. In addition to its diagnostic potential, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selectivity for amyloid-beta plaques. This selectivity allows for the specific imaging of amyloid-beta plaques in the brain, which can aid in the diagnosis and monitoring of Alzheimer's disease. However, one of the limitations of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its relatively low binding affinity for amyloid-beta plaques compared to other imaging agents.
未来方向
There are several future directions for the research on 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with increased binding affinity for amyloid-beta plaques. Another potential direction is the use of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol for the imaging of other protein aggregates in the brain, such as tau protein aggregates, which are also associated with Alzheimer's disease. Furthermore, the potential therapeutic applications of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in the treatment of Alzheimer's disease and other neurodegenerative disorders warrant further investigation.
合成方法
The synthesis of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield the final product, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
科学研究应用
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found that 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can selectively bind to amyloid-beta plaques, which are one of the hallmarks of Alzheimer's disease. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized to detect the presence and distribution of amyloid-beta plaques in the brain, which can aid in the early diagnosis of Alzheimer's disease.
属性
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13(17)16-14(18,9-11(3)15-16)12-7-5-4-6-8-12/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPTWLYHJAIQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)